2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety with multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-(dimethylamino)-N-[(2R,3R,6S)-2-(hydroxymethyl)-6-[2-[4-(3-methoxyphenyl)-1-triazolyl]ethyl]-3-oxanyl]acetamide
- **2-(dimethylamino)-N-[(2R,3S,6S)-2-(hydroxymethyl)-6-[2-[4-(3-methoxyphenyl)-1-triazolyl]ethyl]-3-oxanyl]acetamide
Uniqueness
The uniqueness of 2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H19N5O5 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
YUCFXTKBZFABID-WURNFRPNSA-N |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
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